molecular formula C28H30Cl2N2O B560247 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride CAS No. 1216540-18-9

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride

Cat. No.: B560247
CAS No.: 1216540-18-9
M. Wt: 481.461
InChI Key: SSZWNUGWOGONQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BX 513 hydrochloride: is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). It has been widely studied for its ability to inhibit the activity of CCR1, which is involved in various inflammatory and immune responses. The compound has a molecular weight of 445 Da and a molecular formula of C28H29ClN2O.

Scientific Research Applications

BX 513 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CCR1 antagonists.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

    Industry: Used in the development of new drugs targeting CCR1 and related pathways.

Mechanism of Action

Target of Action

BX 513 hydrochloride is a selective antagonist for the CCR1 receptor . The CCR1 receptor is a type of chemokine receptor, which plays a crucial role in the immune response by mediating the migration of immune cells towards the site of inflammation.

Mode of Action

BX 513 hydrochloride interacts with the CCR1 receptor and inhibits its function . It has a high affinity for the CCR1 receptor, with Ki values of 0.04 nM for CCR1 . This compound inhibits MIP-1α-induced intracellular calcium mobilization , which is a key step in the activation of immune cells.

Biochemical Pathways

The primary biochemical pathway affected by BX 513 hydrochloride is the chemokine signaling pathway. By antagonizing the CCR1 receptor, BX 513 hydrochloride inhibits the migration of immune cells towards sites of inflammation . This can modulate the immune response and potentially reduce inflammation.

Pharmacokinetics

It is soluble in dmso up to 100 mm and in ethanol up to 50 mm , which suggests that it could be administered orally or intravenously and may have good bioavailability.

Result of Action

The molecular and cellular effects of BX 513 hydrochloride’s action primarily involve the modulation of the immune response. By inhibiting the CCR1 receptor, this compound can reduce the migration of immune cells to sites of inflammation . This could potentially lead to a reduction in inflammation and associated symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: BX 513 hydrochloride is synthesized through a series of chemical reactions involving the formation of a piperidine ring and the introduction of various functional groups. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the chlorophenyl group.
  • Addition of the hydroxyl group.
  • Formation of the diphenylpentanenitrile structure.

Industrial Production Methods: The industrial production of BX 513 hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: BX 513 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Comparison with Similar Compounds

    BX 471 hydrochloride: Another CCR1 antagonist with similar properties.

    BX 912 hydrochloride: A compound with a different target but similar chemical structure.

    BX 795 hydrochloride: A kinase inhibitor with structural similarities to BX 513 hydrochloride.

Uniqueness of BX 513 Hydrochloride: BX 513 hydrochloride is unique due to its high selectivity and potency as a CCR1 antagonist. It has been shown to have at least 200-fold selectivity for CCR1 inhibition over other chemokine receptors, making it a valuable tool for studying CCR1-related pathways and developing targeted therapies .

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWNUGWOGONQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719335
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193542-65-3
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.